molecular formula C11H14O B8794786 2-(2,3-dihydro-1H-inden-2-yl)ethanol CAS No. 772-28-1

2-(2,3-dihydro-1H-inden-2-yl)ethanol

Cat. No.: B8794786
CAS No.: 772-28-1
M. Wt: 162.23 g/mol
InChI Key: SSJGMHHEVDFMJM-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-inden-2-yl)ethanol is an organic compound with the molecular formula C11H14O It is a derivative of indene, featuring a hydroxyl group attached to an ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethanol typically involves the reduction of 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde. This reduction can be achieved using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is isolated by standard extraction and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of the corresponding aldehyde using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,3-dihydro-1H-inden-2-yl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)ethanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets are still under investigation, but its structure suggests it could interact with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-dihydro-1H-indol-3-yl)ethanol
  • 2,3-dihydro-2,5-dimethyl-1H-indene-2-methanol
  • 2-ethyl-2,3-dihydro-1H-indene

Uniqueness

2-(2,3-dihydro-1H-inden-2-yl)ethanol is unique due to its specific indene-based structure with an ethyl side chain bearing a hydroxyl group. This structure imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

CAS No.

772-28-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-2-yl)ethanol

InChI

InChI=1S/C11H14O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9,12H,5-8H2

InChI Key

SSJGMHHEVDFMJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2,3-dihydo-1H-inden-2-ylacetate (285 mg, 1.39 mmol) in Et2O (5 mL) at 0° C. under N2 was added LAH (53 mg, 1.39 mmol). After stirring for 40 minutes at 0° C., 0.4 mL of H2O was added to quench the reaction. The reaction mixture was diluted with EtOAc (100 mL) and MgSO4 was added with stirring. The reaction mixture was then filtered and concentrated in vacuo to a clear oil. 2-(2,3-dihydro-1H-inden-2-yl)ethanol was isolated without further purification.
Quantity
285 mg
Type
reactant
Reaction Step One
Name
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Suspended in 100 ml of tetrahydrofuran were 1.02 g (26.8 mmol) of lithium aluminum hydride, and a solution of 5.06 g (26.6 mmol) of methyl (indan-2-yl)acetate in 10 ml of tetrahydrofuran was added dropwise to the suspension while chilling with ice water. After the addition, the mixture was stirred for 1 hour, and 1 ml of water, 1 ml of 15% sodium hydroxide and 3 ml of water were successively added dropwise to the mixture to decompose excess of the reducing agent. Solids were separated by filtration, the filtrate was concentrated, and the residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:4), thereby obtaining 4.30 g of a colorless oily substance. Yield: 100%.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

1.02 g (26.8 mmol) of lithium aluminum hydride was suspended in 100 ml of tetrahydrofuran, to which was added dropwise a solution of 10 ml tetrafuran containing 5.06 g (26.6 mmol) of methyl(indan-2-yl)acetate under ice-cooling. After completion of the addition, stirring was continued for 1 hour, during which 1 ml water, 1 ml of 15% sodium hydroxide and 3 ml water were added dropwise in this order for decomposing the excessive reducing agent. The solid matter was removed by filtration, the filtrate was condensed and the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4) to obtain 4.30 g of a colorless oil. Yield: 100%
Quantity
1.02 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrafuran
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
100%

Synthesis routes and methods IV

Procedure details

A solution of ester 148 (68.8 g, 337 mmol) in dry THF (250 mL) was added to dropwise to a suspension of LiAlH4 (20.0 g, 501 mmol) in dry THF (500 mL) at 0° C. and the resulting mixture was stirred for 1.5 h. EtOAc was added to quench excess LiAlH4 and then aqueous H2SO4 solution (10%, 1 L) was added and the organic fraction separated. The aqueous solution was extracted with EtOAc (3×250 mL), and the combined organic fraction dried and the solvent evaporated to give alcohol 149 (54.5 g, 100%) (lit. Tanaka, et. al., J. Med. Chem. 1994, 37, 2071-2078) as a yellow oil: 1H NMR δ 7.16-7.25 (m, 2H, Harom), 7.09-7.14 (m, 2H, Harom), 3.74 (t, J=6.8 Hz, 2H, CH2O), 3.03-3.10 (m, 2H, CH2), 2.53-2.66 (m, 3H, CH2, CH), 1.82 (q, J=6.8 Hz, 2H, CH2), OH not observed.
Name
Quantity
68.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

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